

(S,R,S)-AHPC-propargyl: A Technical Guide for PROTAC Development

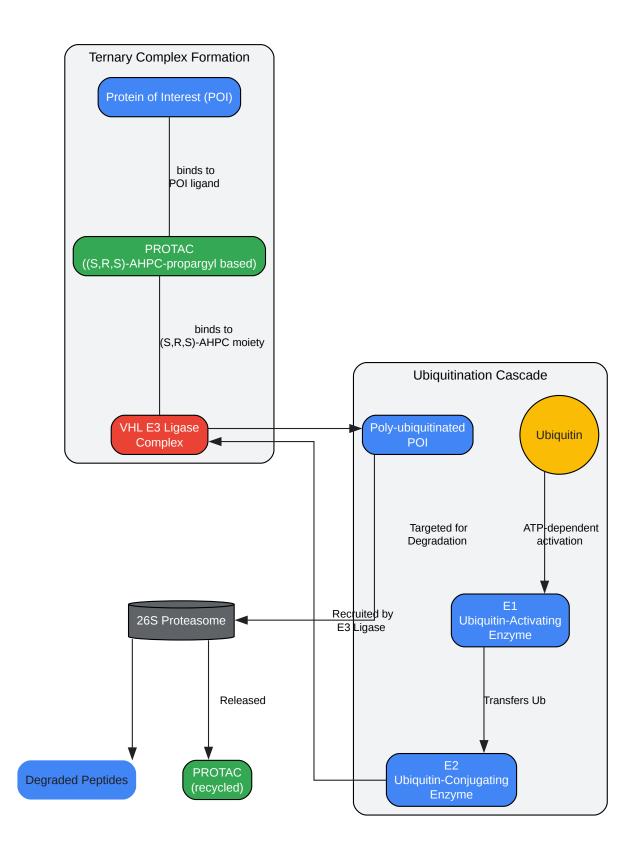
Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(S,R,S)-AHPC-propargyl	
Cat. No.:	B2478663	Get Quote

(S,R,S)-AHPC-propargyl, also known by its synonym VH032-propargyl, is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its specific stereochemistry and the inclusion of a terminal alkyne group make it a crucial building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its properties, mechanism of action, and application in targeted protein degradation for researchers, scientists, and drug development professionals.

Core Properties and Identification

(S,R,S)-AHPC-propargyl is a synthetic molecule designed for straightforward incorporation into heterobifunctional PROTACs. The propargyl group enables efficient conjugation to a target protein ligand via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common "click chemistry" reaction.


Identifier	Value	Reference(s)
CAS Number	2098799-78-9	
Molecular Formula	C27H34N4O5S	
Molecular Weight	526.65 g/mol	
Synonyms	VH032-propargyl, VHL ligand 7	[1]

Mechanism of Action in Targeted Protein Degradation

The primary function of **(S,R,S)-AHPC-propargyl** is to recruit the VHL E3 ligase complex when incorporated into a PROTAC. The PROTAC molecule acts as a bridge, bringing a specific protein of interest (POI) into close proximity with the VHL complex. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

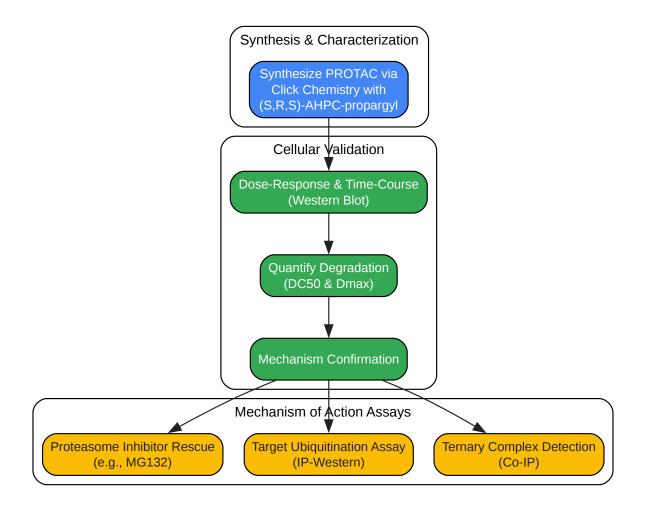
Click to download full resolution via product page

VHL-PROTAC Catalytic Cycle

Quantitative Data and Performance Metrics

The efficacy of PROTACs synthesized using the (S,R,S)-AHPC core is determined by their ability to induce target degradation, which is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The binding affinity of the VHL ligand is a critical determinant of PROTAC efficacy. The parent VHL ligand, VH032, exhibits a dissociation constant (Kd) of 185 nM for the VHL complex.[2] Below is a summary of the performance of representative PROTACs that utilize the (S,R,S)-AHPC/VH032 scaffold.

Target Protein(s)	PROTAC Name	Cell Line	DC50 (nM)	Dmax (%)	Reference(s
BRD2/3/4	ARV-771	22Rv1, VCaP	< 1	> 90	[3][4]
BRD4	MZ1	HEK293	~25 - 920	> 90	[5]
Pan-Akt	MS21	HEK-293	30	> 90	[5]


Experimental Protocols

A rigorous evaluation of a novel PROTAC synthesized using **(S,R,S)-AHPC-propargyl** involves a series of in vitro and cellular assays. Below are outlines for key experimental methodologies.

General Experimental Workflow

The validation of a new PROTAC typically follows a structured workflow to confirm its mechanism of action and quantify its efficacy.

Click to download full resolution via product page

Cellular Validation Workflow for PROTACs

Protein Degradation Assessment via Western Blot

This is the primary assay to determine the DC50 and Dmax of a PROTAC.

- Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere.
 Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).
- Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- SDS-PAGE and Immunoblotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane (e.g., PVDF), and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
- Data Analysis: Quantify band intensities. Normalize the target protein signal to the loading control and then to a vehicle-treated control to determine the percentage of remaining protein at each PROTAC concentration.[6][7]

Target Ubiquitination Assay (IP-Western)

This assay confirms that the PROTAC induces ubiquitination of the target protein.

- Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50). Crucially, co-treat with a proteasome inhibitor (e.g., 10 μM MG132) for the final hours of incubation to allow ubiquitinated proteins to accumulate.[7]
- Immunoprecipitation (IP): Lyse the cells and incubate the lysate with an antibody against the target protein to pull it down from the solution.
- Western Blot: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an antibody against ubiquitin. An increase in high-molecularweight smears or bands in the PROTAC-treated sample indicates polyubiquitination of the target.[8]

Binding Affinity Measurement (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method to measure the binding affinity of the PROTAC to the VHL complex.

- Assay Components: A VHL E3 ligase complex labeled with a TR-FRET donor (e.g., Terbium)
 and a fluorescently labeled tracer molecule that binds to VHL are required.[3][9]
- Procedure: In a microplate, combine the donor-labeled VHL complex and the fluorescent tracer at fixed concentrations. Add serial dilutions of the **(S,R,S)-AHPC-propargyl-**based PROTAC. The PROTAC will compete with the tracer for binding to VHL.

- Data Acquisition: After incubation, measure the TR-FRET signal. A decrease in the signal with increasing PROTAC concentration indicates displacement of the tracer.
- Data Analysis: The resulting data can be fitted to a competition binding curve to determine the IC50, which can then be converted to a binding affinity constant (Ki).[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. a2bchem.com [a2bchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S,R,S)-AHPC-propargyl: A Technical Guide for PROTAC Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2478663#s-r-s-ahpc-propargyl-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com